(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol

Description

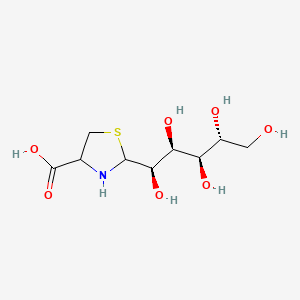

(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol (CAS: 17087-37-5) is a structurally complex sugar alcohol derivative featuring a D-arabinitol backbone conjugated with a 4-carboxythiazolidine ring. Its molecular formula is C₉H₁₇NO₇S, with a molecular weight of 283.3 g/mol . Key structural attributes include:

- Four stereocenters on the arabinitol moiety, contributing to its chiral specificity.

- A thiazolidine ring substituted with a carboxylic acid group at position 4, enhancing its hydrogen-bonding capacity (7 hydrogen bond donors, 9 acceptors) .

- High thermal stability, evidenced by a boiling point of 731.5°C and density of 1.663 g/cm³ .

This compound’s unique combination of polar functional groups and stereochemistry makes it a candidate for applications in medicinal chemistry and molecular recognition.

Properties

CAS No. |

17087-37-5 |

|---|---|

Molecular Formula |

C9H17NO7S |

Molecular Weight |

283.30 g/mol |

IUPAC Name |

2-[(1R,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5-,6+,7-,8?/m1/s1 |

InChI Key |

JEPVUMTVFPQKQE-FOCKFDDASA-N |

Isomeric SMILES |

C1C(NC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |

Canonical SMILES |

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol typically involves the reaction of D-arabinitol with a thiazolidine derivative. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the reaction. The specific synthetic route and conditions would depend on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazolidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions would vary depending on the desired product and reaction type.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiazolidine ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol would involve its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Stereochemical Isomers

Table 1: Comparison with Stereoisomers and Structural Analogs

Key Observations :

- Stereochemistry dictates biological activity: D-Arabinitol is a diagnostic marker for fungal infections, while L-arabinitol lacks specificity in molecularly imprinted polymers (MIPs) .

- Thiazolidine substitution: The target compound’s 4-carboxy group enhances hydrogen bonding compared to non-carboxylated analogs like 1-deoxy-D-arabinitol .

- Diastereomer divergence : The (4R)-thiazolidine diastereomer (CAS: 232617-16-2) shares the same molecular formula but differs in ring stereochemistry, likely altering binding affinity .

Functional Group Analogues

Table 2: Comparison with Thiazolidine Derivatives

Key Observations :

- Carboxylic acid vs. ketone groups : The target’s 4-carboxy group provides acidity (pKa ~2–3), enabling ionic interactions absent in thiazolidinediones .

- Sulfur oxidation state : Sulfone-containing analogs (e.g., 1,1-dioxo derivatives) exhibit distinct electronic properties, affecting reactivity and bioactivity .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Property | Target Compound | D-Arabinitol | 1-Deoxy-D-arabinitol | Thiazolidine-2,4-dione |

|---|---|---|---|---|

| Molecular Weight | 283.3 g/mol | 152.15 g/mol | 136.15 g/mol | 115.1 g/mol |

| Hydrogen Bond Donors | 7 | 5 | 4 | 0 |

| LogP (XlogP) | -5.4 | -2.3 | -1.8 | 0.2 |

| Water Solubility | High (polar groups) | Moderate | Low | Low |

Key Observations :

- The target compound’s high hydrophilicity (XlogP = -5.4) contrasts with less polar analogs like thiazolidine-2,4-dione, making it more suitable for aqueous-phase applications .

- Hydrogen bonding capacity: Seven donors enable strong interactions in MIPs, outperforming D-arabinitol in template specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.